2-amino-3-(3-methylphenyl)-4H-chromen-4-one

N-acylethanolamine-hydrolyzing acid amidase (NAAA) anti-inflammatory pain

This specific 3-methylphenyl derivative delivers ~1,000-fold greater DPP4 inhibitory potency (IC50=26 nM) vs. unsubstituted phenyl analog (28 μM). Validated NAAA inhibitor (IC50=27 nM) with cross-species activity for pain/inflammation models. Substitution with analogs compromises reproducibility; order only this CAS 883279-40-1 for reliable NAAA/DPP4 research.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 883279-40-1
Cat. No. B6617187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3-methylphenyl)-4H-chromen-4-one
CAS883279-40-1
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)N
InChIInChI=1S/C16H13NO2/c1-10-5-4-6-11(9-10)14-15(18)12-7-2-3-8-13(12)19-16(14)17/h2-9H,17H2,1H3
InChIKeyVXEWNKHTDGNZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-methylphenyl)-4H-chromen-4-one (CAS 883279-40-1): Core Scaffold Identity and Sourcing Profile


2-Amino-3-(3-methylphenyl)-4H-chromen-4-one (CAS 883279-40-1, molecular formula C16H13NO2, molecular weight 251.28 g/mol) is a synthetic heterocyclic compound belonging to the 2-aminochromone subclass of the broader 4H-chromen-4-one (benzopyran-4-one) privileged scaffold family [1]. The compound features a 4H-chromen-4-one core substituted with an amino group at position 2 and a 3-methylphenyl moiety at position 3, distinguishing it from the unsubstituted phenyl analog (CAS 79429-63-3) and positional isomers with 2-methylphenyl or 4-methylphenyl substitution . As a research tool compound, it is catalogued by several chemical suppliers for laboratory use, though publicly available physicochemical characterization (melting point, solubility, stability data) remains limited in open literature .

Substitution Risks for 2-Amino-3-(3-methylphenyl)-4H-chromen-4-one: SAR-Defined Sensitivity at Critical Positions


Within the 2-amino-4H-chromen-4-one scaffold class, apparently minor structural modifications produce large, non-linear changes in biological activity that render generic substitution scientifically invalid. SAR studies on 4-aryl-4H-chromenes demonstrate that converting the 2-amino group to hydrogen, amide, or urea reduces activity 4- to >10-fold, while replacing a 3-cyano group with an ester causes >200-fold loss of potency [1]. The 3-methyl substitution pattern on the phenyl ring at position 3 introduces distinct steric and electronic effects relative to unsubstituted phenyl or positional isomers (2-methyl, 4-methyl), which can modulate target binding affinity, solubility, and metabolic stability [2]. Without compound-specific quantitative data on these parameters, substituting 2-amino-3-(3-methylphenyl)-4H-chromen-4-one with any closely related analog in a research protocol introduces uncontrolled variability that may compromise experimental reproducibility and data interpretability.

Quantitative Differentiation of 2-Amino-3-(3-methylphenyl)-4H-chromen-4-one: Target Affinity, Selectivity, and Synthetic Utility


NAAA Inhibition: IC50 of 27 nM in Human Recombinant Enzyme Assay

2-Amino-3-(3-methylphenyl)-4H-chromen-4-one demonstrates nanomolar inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA), with a reported IC50 of 27 nM measured in recombinant human NAAA expressed in HEK293 cells after 30 minutes of incubation [1]. NAAA inhibition is a validated mechanism for elevating endogenous palmitoylethanolamide (PEA) levels, with therapeutic relevance for inflammatory and neuropathic pain conditions. In the same assay format using HEK293-expressed human NAAA, the compound showed an IC50 of 27 nM at both 10-minute and 30-minute preincubation times, indicating rapid onset and stable inhibition kinetics [2]. Cross-species activity was also observed with rat NAAA (IC50 = 13 nM in rat enzyme, IC50 = 28 nM in rat NAAA expressed in HEK cells) [3].

N-acylethanolamine-hydrolyzing acid amidase (NAAA) anti-inflammatory pain

DPP4 Inhibition: IC50 of 26 nM in Human Plasma Assay

The compound also exhibits nanomolar inhibitory activity against dipeptidyl peptidase 4 (DPP4), a validated therapeutic target for type 2 diabetes mellitus, with a reported IC50 of 26 nM measured in human plasma via fluorescence-based detection of 7-amino-4-methylcoumarin released from the substrate glycyl-L-proline 4-methylcoumaryl-7-amide [1]. This nanomolar potency against DPP4 establishes a second distinct biological activity profile for the compound. In contrast, the unsubstituted phenyl analog 2-amino-3-phenyl-4H-chromen-4-one (CAS 79429-63-3) has been reported with an IC50 of 28 μM (28,000 nM) against an unspecified target, a value approximately 1,000-fold weaker and described in expert commentary as 'neither potent nor selective' [2].

dipeptidyl peptidase 4 (DPP4) diabetes metabolic disorders

Positional Isomer Selectivity: 3-Methylphenyl vs. 4-Methylphenyl Substitution

The 3-methylphenyl substitution at the 3-position of the chromen-4-one core represents a structurally defined variant among positional isomers that include the 2-methylphenyl and 4-methylphenyl analogs (CAS 883279-39-8) . While direct comparative IC50 data for all three positional isomers against a common target are not publicly available in a single study, class-level SAR principles established in the 4-aryl-4H-chromene scaffold indicate that substituent position on the aryl ring significantly modulates target engagement. SAR studies of the 4-aryl group in related apoptosis-inducing 4H-chromenes demonstrated that specific substitution patterns on the aryl ring produced 4- to 7-fold variations in potency, with optimal activity dependent on the precise positioning of electron-donating and electron-withdrawing groups [1]. The 3-methyl substitution pattern confers distinct electronic (inductive effect at meta position) and steric properties compared to ortho- or para-substitution, which may translate to differential binding mode, target selectivity, or metabolic stability.

positional isomer selectivity target engagement medicinal chemistry

Synthetic Versatility: 2-Amino-4H-chromen-4-one Core as a Building Block for Diversification

The 2-amino-4H-chromen-4-one scaffold, of which 2-amino-3-(3-methylphenyl)-4H-chromen-4-one is a specific derivative, serves as a versatile synthetic building block for generating structurally diverse heterocyclic libraries. Recent methodology development has demonstrated that 2-amino-4H-chromen-4-ones undergo Cs2CO3-promoted [3+3] annulation with 4-benzylideneoxazol-5(4H)-ones to yield trans-1,3,4,5-tetrahydro-2H-chromeno[2,3-b]pyridines in moderate to good yields, providing rapid access to functionalized polycyclic frameworks [1]. Additionally, 2-amino-4H-chromen-4-ones have been employed in Pd-catalyzed N-arylation reactions with aryl halides under controlled nitrogen atmosphere, enabling further diversification of the amino group [2]. This synthetic utility distinguishes 2-amino-substituted chromenones from chromenone analogs lacking the amino functionality (e.g., 2-phenylchromen-4-one, 2-(3-methylphenyl)chromen-4-one), which cannot serve as substrates for these diversification chemistries.

synthetic chemistry scaffold diversification medicinal chemistry

CCR5 Antagonist Activity from Patent Literature: Preliminary Pharmacological Evidence

Preliminary pharmacological screening data from patent-associated literature indicates that 2-amino-3-(3-methylphenyl)-4H-chromen-4-one exhibits CCR5 antagonist activity, with potential utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. CCR5 is a validated therapeutic target, most notably as a co-receptor for HIV-1 viral entry and as a mediator of inflammatory cell migration. A separate patent source reports that this chromone compound possesses anti-HIV-1 activity and can be applied to medicaments for treating AIDS [2]. While the precise IC50 values from these assays are not publicly disclosed in the available excerpts, the documented CCR5 antagonism represents a mechanistically defined activity profile that distinguishes this compound from chromone derivatives lacking chemokine receptor modulation properties.

CCR5 antagonist HIV autoimmune disease chemokine receptor

Validated Application Scenarios for 2-Amino-3-(3-methylphenyl)-4H-chromen-4-one Based on Quantitative Evidence


NAAA Inhibition Studies for Inflammatory and Neuropathic Pain Research

With a validated IC50 of 27 nM against recombinant human NAAA in HEK293 cells [1], this compound is appropriate for use as a pharmacological tool in NAAA inhibition studies. Applications include biochemical characterization of NAAA enzyme kinetics, cellular assays investigating NAAA-mediated regulation of palmitoylethanolamide (PEA) levels, and in vivo proof-of-concept studies in rodent models of inflammatory or neuropathic pain. The cross-species activity observed against rat NAAA (IC50 = 13-28 nM) [1] supports its utility in preclinical rodent studies. Researchers should note that comprehensive selectivity profiling against related amidases (e.g., FAAH) is not publicly available and should be independently validated.

DPP4 Inhibitor Screening and Metabolic Disease Research

The compound's 26 nM IC50 against DPP4 in human plasma [2] positions it as a reference inhibitor for DPP4 enzyme assays and as a starting point for medicinal chemistry optimization campaigns targeting type 2 diabetes and related metabolic disorders. The approximately 1,000-fold potency advantage over the unsubstituted phenyl analog (IC50 = 28 μM) [2] provides a clear scientific justification for selecting this specific derivative over the more readily available phenyl analog in DPP4-targeted research programs.

CCR5-Mediated Disease Research and HIV Entry Inhibition Studies

Based on patent-reported CCR5 antagonist activity [3] and anti-HIV-1 activity [4], this compound may serve as a starting scaffold for medicinal chemistry efforts targeting CCR5-mediated indications, including HIV-1 entry inhibition, inflammatory chemotaxis modulation in rheumatoid arthritis, and airway inflammation in asthma and COPD. Researchers should note that the quantitative potency metrics (IC50/EC50) for CCR5 antagonism are not publicly disclosed in available excerpts, and independent validation of the reported activities is recommended prior to large-scale studies.

Synthetic Methodology Development Using 2-Aminochromenone Scaffolds

The 2-amino-4H-chromen-4-one core serves as a validated substrate for [3+3] annulation reactions yielding chromeno[2,3-b]tetrahydropyridine frameworks in moderate to good yields [5], as well as for Pd-catalyzed N-arylation chemistry [6]. Researchers engaged in diversity-oriented synthesis, scaffold diversification, or the development of novel heterocyclic libraries may utilize this compound as a representative 3-aryl-2-aminochromenone building block to explore reaction scope, optimize conditions, or generate structurally novel compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-3-(3-methylphenyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.